(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is an organic compound that features a furan ring substituted with a trichlorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol typically involves the reaction of 2,4,5-trichlorophenylacetic acid with furan-2-carbaldehyde under acidic conditions to form the corresponding furan derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products include (5-(2,4,5-Trichlorophenyl)furan-2-yl)formaldehyde and (5-(2,4,5-Trichlorophenyl)furan-2-yl)carboxylic acid.
Reduction: The major product is (5-(2,4,5-Trichlorophenyl)tetrahydrofuran-2-yl)methanol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its trichlorophenyl group may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-(2,4-Dichlorophenyl)furan-2-yl)methanol
- (5-(2,4,6-Trichlorophenyl)furan-2-yl)methanol
- (5-(2,4,5-Trichlorophenyl)thiophene-2-yl)methanol
Uniqueness
(5-(2,4,5-Trichlorophenyl)furan-2-yl)methanol is unique due to the specific arrangement of its trichlorophenyl and furan groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
[5-(2,4,5-trichlorophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3O2/c12-8-4-10(14)9(13)3-7(8)11-2-1-6(5-15)16-11/h1-4,15H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSMSHSYDACDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.